![molecular formula C14H14F2N2O2S B2713274 (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile CAS No. 1454881-68-5](/img/structure/B2713274.png)
(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile is a chemical compound with a complex structure that includes an azepane ring, a difluorophenyl group, and a sulfonyl acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile typically involves multiple steps, starting with the preparation of the azepane ring and the difluorophenyl sulfonyl acetonitrile precursor. Common synthetic routes include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step often involves the use of fluorinating agents to introduce the difluorophenyl moiety.
Coupling with Sulfonyl Acetonitrile: The final step involves coupling the azepane ring with the difluorophenyl sulfonyl acetonitrile under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Applications De Recherche Scientifique
(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mécanisme D'action
The mechanism of action of (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-(2,4-difluorophenyl)sulfonylacetonitrile
- (2E)-(2,5-difluorophenyl)sulfonylacetonitrile
Uniqueness
Compared to similar compounds, (2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile is unique due to the presence of the azepane ring, which can confer distinct steric and electronic properties. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
(2E)-2-(azepan-2-ylidene)-2-(2,5-difluorophenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2S/c15-10-5-6-11(16)13(8-10)21(19,20)14(9-17)12-4-2-1-3-7-18-12/h5-6,8,18H,1-4,7H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFTSQAPLIWED-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)F)F)NCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=C(/C#N)\S(=O)(=O)C2=C(C=CC(=C2)F)F)/NCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
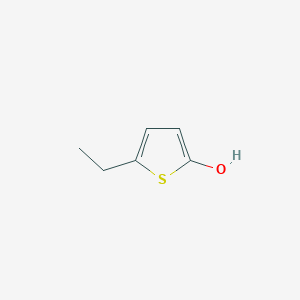

![methyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2713195.png)
![2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2713196.png)
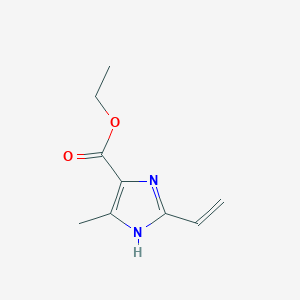
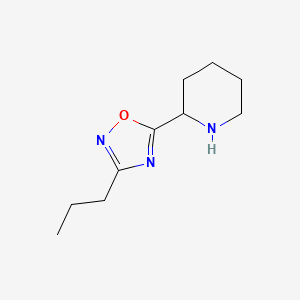

![tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2713202.png)
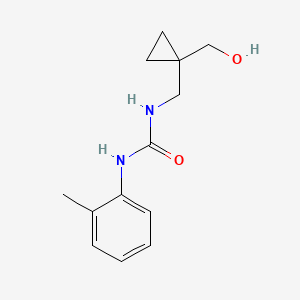
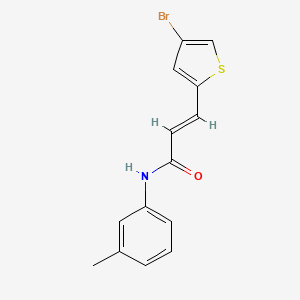

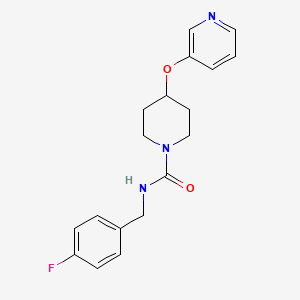
![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/new.no-structure.jpg)
![1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713212.png)
